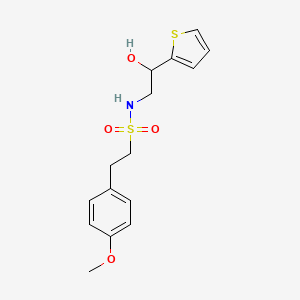

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-20-13-6-4-12(5-7-13)8-10-22(18,19)16-11-14(17)15-3-2-9-21-15/h2-7,9,14,16-17H,8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWPJGSFOXCSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 2-(4-methoxyphenyl)ethanesulfonyl chloride and 2-hydroxy-2-(thiophen-2-yl)ethanol. These intermediates are then reacted under controlled conditions to form the final product.

-

Step 1: Preparation of 2-(4-methoxyphenyl)ethanesulfonyl chloride

- React 4-methoxyphenylacetic acid with thionyl chloride (SOCl₂) to form 2-(4-methoxyphenyl)ethanesulfonyl chloride.

- Reaction conditions: Reflux in anhydrous conditions.

-

Step 2: Preparation of 2-hydroxy-2-(thiophen-2-yl)ethanol

- React thiophene-2-carbaldehyde with ethylene glycol in the presence of a base to form 2-hydroxy-2-(thiophen-2-yl)ethanol.

- Reaction conditions: Base-catalyzed reaction at room temperature.

-

Step 3: Formation of this compound

- Combine 2-(4-methoxyphenyl)ethanesulfonyl chloride with 2-hydroxy-2-(thiophen-2-yl)ethanol in the presence of a base to form the final product.

- Reaction conditions: Base-catalyzed reaction at low temperature.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Use of nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Potential use in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Tables

Table 1. Structural and Functional Comparison of Sulfonamide Analogues

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known by its CAS number 2034589-90-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₁O₄S₃ |

| Molecular Weight | 423.6 g/mol |

| CAS Number | 2034589-90-5 |

Research indicates that this compound may interact with various biological pathways. Its sulfonamide structure suggests potential inhibition of carbonic anhydrase enzymes, which are crucial in regulating pH and fluid balance in tissues. Additionally, the thiophene moiety may contribute to its interaction with cellular receptors involved in inflammatory responses.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The thiophene ring is known to enhance the activity against various bacterial strains, potentially making this compound a candidate for further investigation in antibiotic development.

- Anti-inflammatory Effects : Compounds containing sulfonamide groups have been studied for their anti-inflammatory effects. The proposed mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Cytotoxicity : Research has shown that certain derivatives of sulfonamides can induce apoptosis in cancer cells. The specific cytotoxic effects of this compound on various cancer cell lines remain to be fully elucidated but warrant further exploration.

Study 1: Antimicrobial Efficacy

A study conducted on compounds similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that suggests potential therapeutic applications in treating infections caused by these pathogens.

Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, the compound was tested for its ability to modulate cytokine production in human monocytes. Results showed a reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting a pathway for its anti-inflammatory action.

Study 3: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of related sulfonamides revealed that they could induce apoptosis in breast cancer cell lines. The study highlighted the importance of the methoxyphenyl group in enhancing cytotoxic activity, which may also apply to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.